Sodium 2-methylprop-2-ene-1-sulfonate chemical structure and physical properties
Sodium 2-methylprop-2-ene-1-sulfonate chemical structure and physical properties
This guide provides a comprehensive technical overview of Sodium 2-methylprop-2-ene-1-sulfonate (SMAS), a versatile specialty monomer. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core chemical and physical properties of SMAS, its synthesis, and its wide-ranging applications, underpinned by scientific principles and practical insights.
Introduction: The Significance of a Bifunctional Monomer
Sodium 2-methylprop-2-ene-1-sulfonate, also known as Sodium Methallylsulfonate, is an organosulfur compound that has garnered significant attention in various industrial and research sectors.[1][2] Its utility stems from its unique bifunctional nature, possessing both a reactive vinyl group (C=C) and a hydrophilic sulfonate group (–SO₃Na).[1] This dual functionality allows it to act as a crucial monomer in polymerization reactions, imparting desirable characteristics to the resulting polymers.[1] This guide will elucidate the fundamental aspects of this compound, providing a robust resource for its application and study.
Chemical Structure and Identification
A thorough understanding of the chemical identity of Sodium 2-methylprop-2-ene-1-sulfonate is paramount for its effective application.
Nomenclature and Identifiers
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Common Synonyms: Sodium Methallylsulfonate, SMAS, Methallylsulfonic Acid Sodium Salt, 2-Methyl-2-propene-1-sulfonic Acid Sodium Salt[4][5]
Molecular Structure
The molecular architecture of Sodium 2-methylprop-2-ene-1-sulfonate is key to its reactivity and physical properties. The presence of a double bond makes it susceptible to polymerization, while the ionic sulfonate group confers hydrophilicity.
Caption: 2D Chemical Structure of Sodium 2-methylprop-2-ene-1-sulfonate.
Physical and Chemical Properties
The physical and chemical characteristics of Sodium 2-methylprop-2-ene-1-sulfonate dictate its handling, storage, and application.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder or flakes | [1][7][8] |
| Melting Point | >300 °C | [1][9][10] |
| Solubility in Water | Highly soluble; 523 g/L at 20°C | [1][11] |
| Density | Approximately 1.25 - 1.59 g/cm³ at 20°C | [6][7] |
| pH (Aqueous Solution) | 6 - 8 | [7] |
| Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. | [6][7] |
Synthesis and Manufacturing
The industrial production of Sodium 2-methylprop-2-ene-1-sulfonate is a well-established process.
Primary Synthesis Route
The most common synthesis pathway involves a two-step process:
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Sulfonation of 2-Methylpropene: This initial step involves the reaction of 2-methylpropene (isobutylene) with a strong sulfonating agent, such as sulfur trioxide or chlorosulfonic acid.[1][12] Careful control of the reaction temperature is crucial to prevent unwanted side reactions and polymerization.[1][12]
-
Neutralization: The resulting 2-methylprop-2-ene-1-sulfonic acid is then neutralized with a sodium base, typically sodium hydroxide or sodium carbonate, to yield the final product, Sodium 2-methylprop-2-ene-1-sulfonate.[1][11]
Caption: General Synthesis Pathway for Sodium 2-methylprop-2-ene-1-sulfonate.
Experimental Protocol: Laboratory Scale Synthesis
Objective: To synthesize Sodium 2-methylprop-2-ene-1-sulfonate from 2-methylpropene.
Materials:
-
2-Methylpropene (liquefied gas or generated in situ)
-
Chlorosulfonic acid
-
Sodium hydroxide solution (e.g., 20% w/v)
-
Anhydrous diethyl ether
-
Ice bath
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas inlet/outlet
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Cool the three-neck flask in an ice bath.
-
Carefully add a measured amount of anhydrous diethyl ether to the flask.
-
Slowly bubble a known mass of 2-methylpropene gas through the ether with gentle stirring.
-
Once the 2-methylpropene has dissolved, slowly add chlorosulfonic acid dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at low temperature.
-
Slowly and carefully add the reaction mixture to a chilled solution of sodium hydroxide, ensuring the temperature does not rise significantly.
-
Adjust the pH of the aqueous layer to approximately 7-8 with further sodium hydroxide solution.
-
Separate the aqueous layer and wash it with diethyl ether to remove any unreacted organic materials.
-
Evaporate the water from the aqueous layer under reduced pressure to obtain the crude Sodium 2-methylprop-2-ene-1-sulfonate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Low Temperature: The use of an ice bath is critical to control the exothermic nature of the sulfonation reaction and to minimize the formation of byproducts.
-
Anhydrous Conditions: Diethyl ether is used as a solvent to facilitate the reaction and should be anhydrous to prevent the reaction of the sulfonating agent with water.
-
Slow Addition: The dropwise addition of the sulfonating agent ensures a controlled reaction rate, preventing a rapid temperature increase and potential hazards.
-
Neutralization: The final neutralization step is essential to convert the sulfonic acid to its more stable and usable sodium salt form.
Applications in Research and Industry
The unique properties of Sodium 2-methylprop-2-ene-1-sulfonate have led to its use in a variety of applications.
-
Polymer Modification: It is widely used as a comonomer in the production of acrylic fibers, improving their dyeability, heat resistance, and feel.[1][13] The incorporation of the sulfonate group provides sites for dye molecules to attach.
-
Water Treatment: SMAS is a component in the formulation of scale inhibitors and dispersants. It can be polymerized with other monomers like acrylic acid and acrylamide to create polymers that effectively prevent the formation of mineral scale in industrial water systems.[14]
-
Concrete Admixtures: It serves as a monomer in the synthesis of polycarboxylate superplasticizers, which are used to enhance the workability and strength of concrete.[5][11]
-
Personal Care and Detergents: Its hydrophilic nature makes it a useful component in the formulation of detergents, cleaning agents, and personal care products, where it can act as a performance enhancer.[15]
-
Textile and Dyeing Industry: Beyond acrylic fibers, it is used to enhance dyeing processes and improve fabric finishing by providing ionic stability.[15]
-
Oilfield Chemicals: In the oil and gas industry, polymers containing SMAS can be used as fluid loss agents and dispersants in drilling muds, particularly in high-temperature and high-salinity environments.[5]
Safety and Handling
While Sodium 2-methylprop-2-ene-1-sulfonate is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP), standard laboratory and industrial safety practices should be followed.[6] It is a combustible solid, and fine dust can form explosive mixtures with air.[6] Therefore, good ventilation and measures to prevent dust accumulation are recommended.[6] It should be stored in a cool, dry place away from heat sources and direct sunlight in a tightly sealed container.[7]
References
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Sodium 2-methylprop-2-ene-1-sulphonate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis and Properties of Sodium 2-methylprop-2-ene-1-sulfonate. Retrieved from [Link]
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ChemRadar. (n.d.). Sodium 2-methylprop-2-ene-1-sulfonate CAS#1561-92-8 | CAS Substance Database. Retrieved from [Link]
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Chemsrc. (2025, August 26). Sodium 2-methylprop-2-ene-1-sulfonate | CAS#:1561-92-8. Retrieved from [Link]
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PubChem. (n.d.). Sodium methallylsulfonate | C4H7NaO3S | CID 23663624. Retrieved from [Link]
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Lingxian Chemical. (2026, March 16). Sodium 2-Methylprop-2-Ene-1-Sulfonate. Retrieved from [Link]
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ChemRadar. (2026, March 27). Sodium 2-methylprop-2-ene-1-sulfonate CAS#1561-92-8 | Global PFAS Screening Tool. Retrieved from [Link]
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Ataman Kimya. (n.d.). SODIUM METHALLYL SULFONATE. Retrieved from [Link]
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JIN DUN CHEMICAL. (2024, December 22). Sodium Methyl-2-Propene-1-Sulfonate (SMAS): A Versatile Additive for Enhanced Performance. Retrieved from [Link]
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Ottokemi. (n.d.). Sodium 2-methyl-2-propene-1-sulfonate, 97% 1561-92-8 India. Retrieved from [Link]
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Stenutz. (n.d.). sodium 2-methylprop-2-ene-1-sulfonate. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Sodium 2-methylprop-2-ene-1-sulfonate. Retrieved from [Link]
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PubChem. (n.d.). Sodium sodium methallyl sulfonate | C8H14Na2O6S2 | CID 132279208. Retrieved from [Link]
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LookChem. (n.d.). SODIUM METHALLYL SULFONATE. Retrieved from [Link]
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FAQ. (2023, December 27). How to synthesize and prepare 2-Methyl-PROPENE-Sulfonic Acid Sodium Salt?. Retrieved from [Link]
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LookChem. (n.d.). SODIUM METHALLYL SULFONATE. Retrieved from [Link]
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